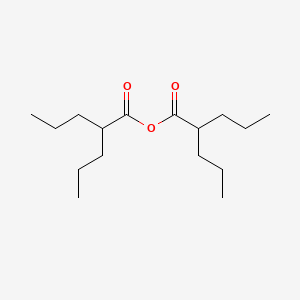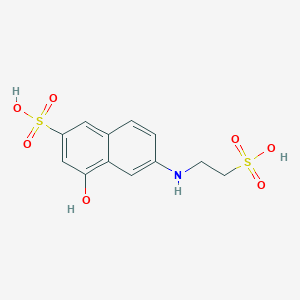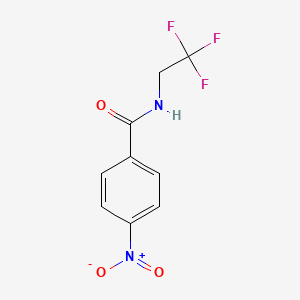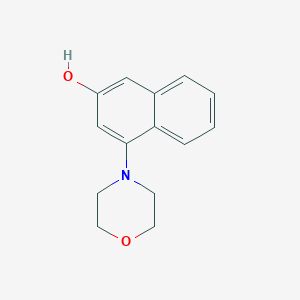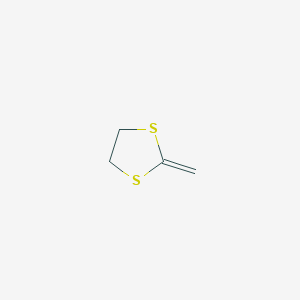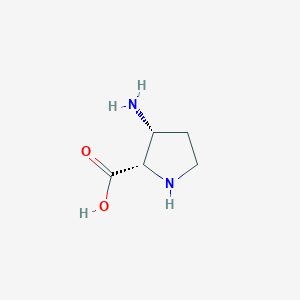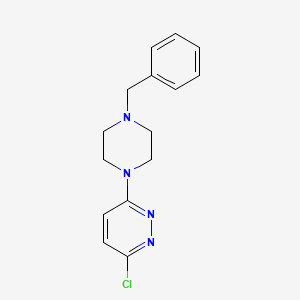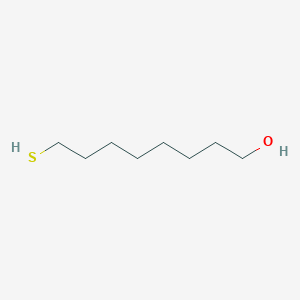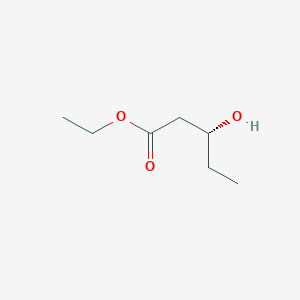
(R)-Ethyl 3-hydroxypentanoate
Übersicht
Beschreibung
®-Ethyl 3-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt) attached to a pentanoic acid backbone. This compound is optically active and exists in the R-configuration, making it a chiral molecule. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-Ethyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the reduction of ethyl 3-oxopentanoate using a chiral reducing agent to obtain the desired ®-enantiomer. This method requires careful control of reaction conditions to ensure high enantioselectivity .
Industrial Production Methods
In industrial settings, ®-Ethyl 3-hydroxypentanoate can be produced through biocatalytic processes using genetically engineered microorganisms. These microorganisms are capable of converting renewable feedstocks, such as glucose or ethanol, into the desired product through fermentation. This method is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 3-oxopentanoate or ethyl 3-carboxypentanoate.
Reduction: Ethyl 3-hydroxypentanol.
Substitution: Ethyl 3-chloropentanoate or ethyl 3-aminopentanoate.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 3-hydroxypentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-Ethyl 3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and dehydrogenases, leading to the formation of various metabolites. These metabolites can participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 3-hydroxypentanoate: The enantiomer of ®-Ethyl 3-hydroxypentanoate, differing in its optical configuration.
Ethyl 3-hydroxybutanoate: A similar hydroxy ester with a shorter carbon chain.
Ethyl 3-hydroxyhexanoate: A similar hydroxy ester with a longer carbon chain.
Uniqueness
®-Ethyl 3-hydroxypentanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its R-configuration makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its intermediate chain length provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Eigenschaften
IUPAC Name |
ethyl (3R)-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYELHMPYCIAQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445945 | |
| Record name | (R)-Ethyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73143-60-9 | |
| Record name | (R)-Ethyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
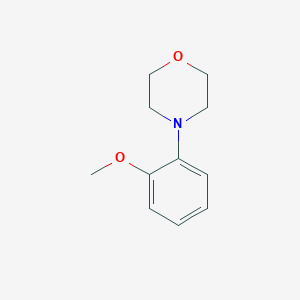
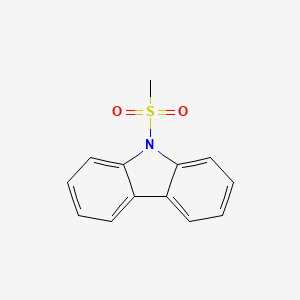
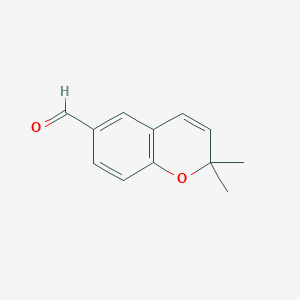

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
